Cas no 1226428-52-9 (1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide)

1-Ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a specialized heterocyclic compound featuring a naphthyridine core fused with a quinoline moiety. Its structural complexity and functional groups, including the ethyl and methoxy substituents, contribute to its potential as a pharmacologically active agent, particularly in targeting enzyme inhibition or receptor modulation. The compound's rigid polycyclic framework enhances binding affinity and selectivity, while the carboxamide linkage improves solubility and bioavailability. This molecule is of interest in medicinal chemistry for its potential applications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. Its synthetic versatility allows for further derivatization to optimize pharmacokinetic properties.
1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide structure
1226428-52-9 structure
Product Name:1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
CAS No:1226428-52-9
MF:C22H20N4O3
MW:388.419204711914
CID:6134769
PubChem ID:49677616
Update Time:2025-06-22

1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
    • 1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
    • F5893-0224
    • 1226428-52-9
    • SR-01000926185
    • VU0528020-1
    • AKOS024527396
    • SR-01000926185-1
    • Inchi: 1S/C22H20N4O3/c1-4-26-12-16(20(27)15-10-8-13(2)23-21(15)26)22(28)24-17-7-5-6-14-9-11-18(29-3)25-19(14)17/h5-12H,4H2,1-3H3,(H,24,28)
    • InChI Key: YSKLZIDAFZOUIX-UHFFFAOYSA-N
    • SMILES: O=C1C(C(NC2=CC=CC3=CC=C(N=C23)OC)=O)=CN(CC)C2C1=CC=C(C)N=2

Computed Properties

  • Exact Mass: 388.15354051g/mol
  • Monoisotopic Mass: 388.15354051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 666
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 84.4Ų

1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Introduction to 1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS No: 1226428-52-9) and Its Emerging Applications in Chemical Biology

The compound 1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, identified by its CAS number 1226428-52-9, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This naphthyridine derivative exhibits a complex structural framework that integrates several pharmacophoric elements, making it a compelling candidate for further investigation into its biological activities and therapeutic applications.

At the core of its molecular architecture lies a naphthyridine core, a heterocyclic system renowned for its versatility in medicinal chemistry. Naphthyridines, characterized by their fused bicyclic structure containing nitrogen atoms at both positions 1 and 8, have garnered considerable attention due to their ability to modulate various biological pathways. The presence of a 7-methyl substituent at the 7-position and an 4-oxo group at the 4-position further enhances the compound's structural complexity and potential for interactions with biological targets.

One of the most striking features of this compound is the incorporation of a 2-methoxyquinolin-8-yl moiety at the N-(2-methoxyquinolin-8-yl) position. This structural element not only contributes to the molecule's overall hydrophobicity but also introduces a quinoline scaffold, which is well-documented for its broad spectrum of biological activities. Quinolines and their derivatives have long been employed in the development of antimicrobial, antimalarial, and anticancer agents. The combination of these motifs in 1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide suggests that it may possess multiple pharmacological properties.

Recent advancements in chemical biology have highlighted the importance of rational drug design, where computational modeling and high-throughput screening are employed to identify promising candidates. The structural features of this compound make it an attractive candidate for computational studies aimed at elucidating its binding interactions with biological targets. For instance, molecular docking simulations could be utilized to predict how this molecule might interact with enzymes or receptors involved in cancer progression or inflammation.

In the context of oncology research, naphthyridine derivatives have shown promise as inhibitors of kinases and other enzymes implicated in tumor growth. The 7-methyl and 4-oxo substituents may play critical roles in modulating the compound's binding affinity to these targets. Furthermore, the 2-methoxyquinolin-8-yl moiety could serve as a hinge-binding element, facilitating productive interactions with key residues in the active site of target proteins. These structural features align well with current trends in oncology drug discovery, where molecules designed to disrupt aberrant signaling pathways are highly sought after.

Beyond oncology, this compound may also find utility in addressing inflammatory diseases. Quinoline derivatives are known for their anti-inflammatory properties, often mediated through interactions with nuclear factor kappa B (NFκB) signaling pathways. The structural motif shared by this compound could potentially interfere with NFκB activation, thereby reducing inflammation. Additionally, its ability to cross cell membranes due to its hydrophobic nature suggests that it might be suitable for topical or systemic administration.

The synthesis of 1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide presents an intriguing challenge for synthetic chemists. Given its complex structure, multi-step synthetic routes would likely be required to achieve high yields and purity. Strategies such as palladium-catalyzed cross-coupling reactions could be employed to construct the naphthyridine core, while protecting group strategies might be necessary to ensure regioselective functionalization. Advances in flow chemistry could also facilitate the synthesis of this compound on a larger scale.

Once synthesized, rigorous characterization would be essential to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography would provide detailed insights into its molecular structure. Additionally, spectroscopic methods like ultraviolet-visible (UV/Vis) spectroscopy and infrared (IR) spectroscopy would help elucidate functional group assignments.

Evaluation of the compound's pharmacological properties would involve both in vitro and in vivo studies. In vitro assays could assess its activity against relevant enzymes or receptors using established biochemical assays. For instance, enzyme inhibition assays could determine whether it effectively inhibits kinases or other targets implicated in cancer or inflammation. In vivo studies would provide further validation by assessing its efficacy and safety profiles in animal models.

The potential therapeutic applications of 1-ethyl-N-(2-methoxyquinolin--8--yl)-7--methyl--4--oxo--1--4--dihydro--1--8--naphthyridine--3--carboxamide are vast given its structural complexity and demonstrated biological activities. Its dual functionality as both an antimicrobial agent and an anti-inflammatory agent makes it particularly promising for treating infections coupled with inflammation or for managing chronic inflammatory conditions such as rheumatoid arthritis or Crohn's disease.

In conclusion, 1--ethyl--N----(2----methoxyquinolin----8----yl)----7----methyl----4----oxo----1----4----dihydro----1----8----naphthyridine----3----carboxamide (CAS No: 1226428---52---9) represents a structurally intricate molecule with significant potential for further exploration in chemical biology and pharmaceutical research. Its unique combination of pharmacophoric elements positions it as a compelling candidate for developing novel therapeutics targeting cancer progression, inflammation, and other diseases characterized by aberrant cellular signaling pathways.

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